An In-Depth Technical Guide to the Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic Acid
An In-Depth Technical Guide to the Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid, a key intermediate in the development of cyanine dyes and other specialized chemical probes. The synthesis is a two-step process commencing with the well-established Fischer indole synthesis to construct the core 1,1,2-Trimethyl-1H-benzo[e]indole heterocycle. This is followed by a directed sulfonation to introduce the sulfonic acid moiety at the C-7 position of the benzo[e]indole ring system. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-proven protocols, and discusses the critical parameters that ensure high yield and purity of the final product. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible synthetic methodology.
Introduction: The Significance of Substituted Benzo[e]indoles
The benzo[e]indole framework is a privileged scaffold in medicinal chemistry and materials science. Its extended aromatic system and inherent fluorescence properties make it a valuable building block for a variety of applications. The specific derivative, 1,1,2-Trimethyl-1H-benzo[e]indole, serves as a crucial precursor for the synthesis of near-infrared (NIR) fluorescent probes and cyanine dyes, which are instrumental in biomedical imaging and diagnostics.[1] The introduction of a sulfonic acid group, as in 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid, imparts aqueous solubility to these hydrophobic dye molecules, a critical attribute for their use in biological systems.[2] This guide will detail the synthetic pathway to this important intermediate, providing both theoretical understanding and practical, actionable protocols.
Synthetic Strategy Overview
The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid is approached in a two-stage process:
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Part 1: Synthesis of the 1,1,2-Trimethyl-1H-benzo[e]indole Core via Fischer Indole Synthesis. This classic cyclization reaction forms the heterocyclic backbone of the target molecule.
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Part 2: Sulfonation of the Benzo[e]indole Core. This step introduces the sulfonic acid group onto the aromatic ring system, a key functionalization for enhancing aqueous solubility.
The overall synthetic transformation is depicted in the workflow below:
Caption: Overall synthetic workflow for 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid.
Part 1: Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole
The cornerstone of this synthesis is the Fischer indole synthesis, a venerable and reliable method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[3]
Mechanistic Insights
The Fischer indole synthesis proceeds through a series of well-defined steps:
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Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2-naphthylhydrazine with isopropyl methyl ketone to form the corresponding hydrazone.
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Tautomerization: The hydrazone tautomerizes to its enamine form.
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[3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement (a variation of the Claisen rearrangement) occurs, leading to the formation of a di-imine intermediate.
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Rearomatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular cyclization.
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Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to yield the final aromatic indole product.
The mechanism is illustrated in the diagram below:
Caption: Mechanism of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures and optimized for high yield and purity.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Naphthylhydrazine hydrochloride | 2243-58-5 | 194.66 | 15.80 | 0.081 |
| Isopropyl methyl ketone | 563-80-4 | 86.13 | 9.00 | 0.104 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 100 mL | - |
| Sodium Carbonate | 497-19-8 | 105.99 | As needed | - |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-naphthylhydrazine hydrochloride (15.80 g, 0.081 mol) and glacial acetic acid (100 mL).
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Addition of Ketone: Stir the mixture at room temperature (20-25 °C) until the 2-naphthylhydrazine hydrochloride is fully dissolved. To this solution, add isopropyl methyl ketone (9.00 g, 0.104 mol).
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Reaction: Stir the reaction mixture for 30 minutes at room temperature. Subsequently, heat the mixture to reflux and maintain reflux for 6 hours.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture onto ice (approximately 200 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the evolution of gas ceases and the pH is approximately 8. A precipitate will form.
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Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to yield 1,1,2-Trimethyl-1H-benzo[e]indole as a yellow to brown crystalline powder. A reported yield for this reaction is approximately 95%.[4]
Characterization Data (for 1,1,2-Trimethyl-1H-benzo[e]indole):
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Appearance: Yellow to brown crystalline powder.
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Molecular Formula: C₁₅H₁₅N
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Molecular Weight: 209.29 g/mol
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¹H NMR: Spectral data for this compound is available in chemical databases for comparison.[5]
Part 2: Sulfonation of 1,1,2-Trimethyl-1H-benzo[e]indole
The introduction of a sulfonic acid group onto the benzo[e]indole ring is achieved via electrophilic aromatic substitution. The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[3]
Mechanistic Considerations and Regioselectivity
Sulfonation of aromatic compounds typically involves the use of a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. The electrophile in this reaction is sulfur trioxide (SO₃) or a protonated form thereof. The reaction proceeds via the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.
The regioselectivity of the sulfonation of 1,1,2-Trimethyl-1H-benzo[e]indole is a critical aspect of this synthesis. While a specific, detailed protocol for the sulfonation of this exact molecule to the 7-sulfonic acid is not extensively documented in peer-reviewed literature, the commercial availability of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid monohydrate suggests a well-established industrial synthesis.[6] The position of sulfonation is dictated by the electronic properties of the benzo[e]indole ring system. The indole nitrogen is a powerful activating group, and electrophilic substitution on the indole ring itself typically occurs at the C3 position. However, in this case, the C2 and C3 positions are substituted with methyl groups. Therefore, electrophilic attack is directed to the benzo portion of the molecule. The electron-donating nature of the indole nitrogen influences the electron density of the fused benzene ring, directing the incoming electrophile. Based on the structure of the commercially available product, the sulfonation occurs at the C-7 position.
Proposed Experimental Protocol
The following is a proposed protocol based on general principles of aromatic sulfonation and the known reactivity of indole systems. This should be considered a starting point for optimization by experienced chemists.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 1,1,2-Trimethyl-1H-benzo[e]indole | 41532-84-7 | 209.29 | 10.0 | 0.048 |
| Fuming Sulfuric Acid (20% SO₃) | 8014-95-7 | - | 20 mL | - |
| Sodium Chloride | 7647-14-5 | 58.44 | As needed | - |
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1,1,2-Trimethyl-1H-benzo[e]indole (10.0 g, 0.048 mol).
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Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
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Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (20 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4-6 hours.
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Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring. The sulfonic acid product may precipitate. If precipitation is incomplete, "salting out" can be achieved by adding a sufficient amount of solid sodium chloride to the aqueous solution.
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Purification: Collect the crude product by vacuum filtration and wash with a cold, saturated sodium chloride solution. The product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol. The final product is expected to be a white to light gray or light yellow powder.[6]
Characterization Data (for 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic Acid):
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Appearance: White to light gray to light yellow powder or crystals.[6]
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Molecular Formula: C₁₅H₁₅NO₃S
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Molecular Weight: 289.35 g/mol
Safety and Handling
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2-Naphthylhydrazine hydrochloride is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.
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Isopropyl methyl ketone is a flammable liquid and should be handled away from ignition sources.
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Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
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Fuming sulfuric acid is extremely corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood, using appropriate acid-resistant PPE.
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All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid is a two-step process that is accessible to researchers with a solid foundation in synthetic organic chemistry. The Fischer indole synthesis provides a high-yielding route to the core heterocyclic structure. The subsequent sulfonation, while requiring careful control of reaction conditions, allows for the introduction of the crucial sulfonic acid functionality. This guide provides a robust framework for the successful synthesis of this valuable chemical intermediate, paving the way for its application in the development of advanced fluorescent probes and other functional materials.
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